2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with a benzyloxy and ethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the benzyloxy and ethoxyphenyl groups through various substitution reactions. Common reagents used in these steps include ethyl benzoate, nitrobenzene, and ethyl bromide, under conditions such as refluxing in organic solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one
- 2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-aminopyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(Z)-2-(3-ethoxy-4-phenylmethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-2-29-17-12-14(8-10-16(17)30-13-15-6-4-3-5-7-15)9-11-18-22-20(25)19(24(27)28)21(26)23-18/h3-12H,2,13H2,1H3,(H2,22,23,25,26)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPPXDOFZGENPZ-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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